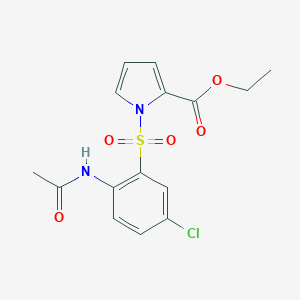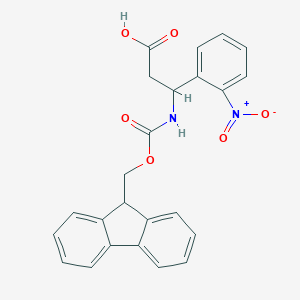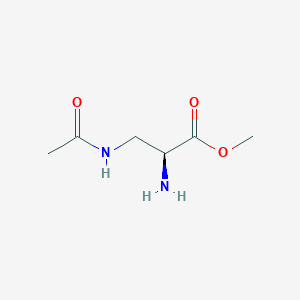
L-Alanine, 3-(acetylamino)-, methyl ester (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Alanine, 3-(acetylamino)-, methyl ester (9CI), commonly known as N-acetylmethionine, is a derivative of the amino acid L-alanine. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.
Mécanisme D'action
N-acetylmethionine acts as a methyl donor in the SAMe biosynthesis pathway. It is converted to S-adenosylhomocysteine (SAH) by the enzyme N-acetyltransferase, which is then converted to SAMe by the enzyme SAH hydrolase. SAMe is involved in various cellular processes, including methylation of DNA, RNA, and proteins, as well as the synthesis of neurotransmitters and phospholipids.
Effets Biochimiques Et Physiologiques
N-acetylmethionine has been shown to increase SAMe levels in various tissues, including the liver, brain, and heart. It has also been shown to have antioxidant properties and to protect against liver damage caused by alcohol and other toxins. Additionally, N-acetylmethionine has been shown to improve cognitive function and to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-acetylmethionine in lab experiments is its stability and ease of use. It can be stored at room temperature and is soluble in water and organic solvents. However, one limitation is its relatively high cost compared to other methyl donors, such as methionine and betaine.
Orientations Futures
There are several potential future directions for research on N-acetylmethionine. For example, it could be studied further for its potential applications in treating liver diseases, such as non-alcoholic fatty liver disease and cirrhosis. It could also be studied for its potential applications in improving cognitive function and reducing inflammation in various diseases, including Alzheimer's disease and multiple sclerosis. Additionally, further research could be conducted on the mechanism of action of N-acetylmethionine and its interactions with other molecules in the SAMe biosynthesis pathway.
Méthodes De Synthèse
N-acetylmethionine can be synthesized by the reaction of L-alanine methyl ester hydrochloride with acetic anhydride and N,N-dimethylformamide. The resulting product is then purified by recrystallization from ethanol.
Applications De Recherche Scientifique
N-acetylmethionine has been used in various scientific research studies as a substrate for enzymes involved in the biosynthesis of S-adenosylmethionine (SAMe), a crucial molecule involved in many cellular processes. It has also been used as a precursor for the synthesis of other amino acids and peptides.
Propriétés
Numéro CAS |
179015-36-2 |
|---|---|
Nom du produit |
L-Alanine, 3-(acetylamino)-, methyl ester (9CI) |
Formule moléculaire |
C6H12N2O3 |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
methyl (2S)-3-acetamido-2-aminopropanoate |
InChI |
InChI=1S/C6H12N2O3/c1-4(9)8-3-5(7)6(10)11-2/h5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1 |
Clé InChI |
GZDWTUWAKZNUKA-YFKPBYRVSA-N |
SMILES isomérique |
CC(=O)NC[C@@H](C(=O)OC)N |
SMILES |
CC(=O)NCC(C(=O)OC)N |
SMILES canonique |
CC(=O)NCC(C(=O)OC)N |
Synonymes |
L-Alanine, 3-(acetylamino)-, methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



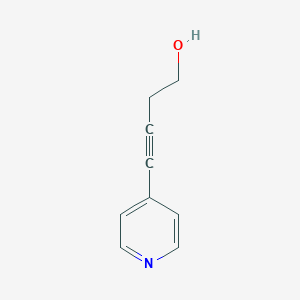
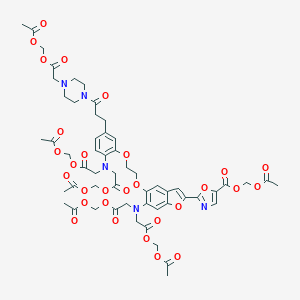
![Furo[2,3-b]pyridine-6-methanamine](/img/structure/B68843.png)
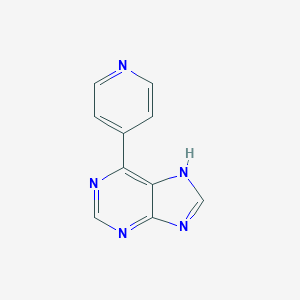
![(3R)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B68846.png)
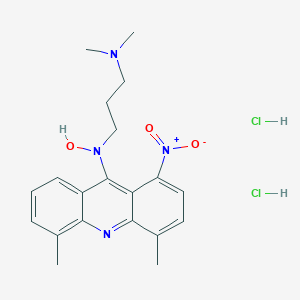
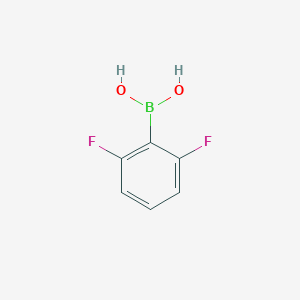
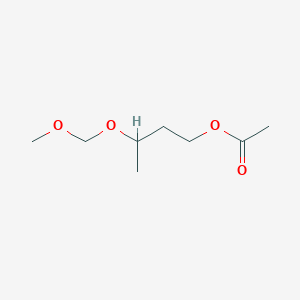
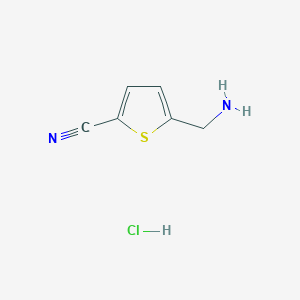
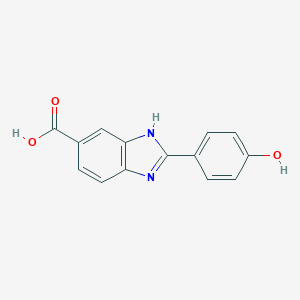
![(2R,3S,4R,6R)-3-Hydroxy-6-[(11R,15R,17R)-4-hydroxy-17-methyl-2,9,13-trioxo-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3,5,7-tetraen-7-yl]-N,N,2-trimethyloxan-4-amine oxide](/img/structure/B68861.png)
![12-Phenyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene-4-thione](/img/structure/B68863.png)
